BenchChemオンラインストアへようこそ!

3,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one

Organic synthesis Chromanone functionalization Electrophilic aromatic substitution

3,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one (CAS not yet assigned in major public registries) is a synthetic chroman-4-one derivative belonging to the dihydrobenzopyran-4-one class, distinguished by methoxy substituents at the 3‑ and 8‑positions of the fused benzopyran scaffold. This substitution pattern places one methoxy group on the saturated pyranone ring (position 3) and one on the electron‑rich aromatic ring (position 8), a regiochemical arrangement that fundamentally alters both the compound's reactivity and its potential biological recognition profile relative to the more common 5,7‑, 6,7‑ or 7,8‑dimethoxy isomers.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B13048070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1COC2=C(C1=O)C=CC=C2OC
InChIInChI=1S/C11H12O4/c1-13-8-5-3-4-7-10(12)9(14-2)6-15-11(7)8/h3-5,9H,6H2,1-2H3
InChIKeySNBDSUVNGURCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one: Sourcing & Differentiation Guide for Dihydrobenzopyran-4-one Building Blocks


3,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one (CAS not yet assigned in major public registries) is a synthetic chroman-4-one derivative belonging to the dihydrobenzopyran-4-one class, distinguished by methoxy substituents at the 3‑ and 8‑positions of the fused benzopyran scaffold . This substitution pattern places one methoxy group on the saturated pyranone ring (position 3) and one on the electron‑rich aromatic ring (position 8), a regiochemical arrangement that fundamentally alters both the compound's reactivity and its potential biological recognition profile relative to the more common 5,7‑, 6,7‑ or 7,8‑dimethoxy isomers. The compound serves as a versatile intermediate for the construction of methoxylated flavonoids, chroman‑based natural‑product analogues, and focused kinase‑inhibitor libraries, offering procurement specialists a structurally distinct, patent‑differentiated scaffold [1].

Why a Generic Dimethoxy‑chromanone Cannot Replace 3,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one in Structure‑Activity Programs


The biological and synthetic value of dihydrobenzopyran-4-ones is exquisitely sensitive to the position of methoxy substitution. In chromanone‑based kinase inhibitors, moving a methoxy group from position 7 to position 8 can invert selectivity between ROCK‑II and PKA by more than 100‑fold [1]. Similarly, in flavonoid‑like scaffolds, 3‑O‑methylation abolishes the radical‑scavenging capacity that is characteristic of free 3‑OH analogues, while 8‑methoxy substitution enhances metabolic stability by blocking CYP450‑mediated hydroxylation at the adjacent position [2]. Therefore, a procurement decision that treats 3,8‑dimethoxy, 3,7‑dimethoxy, or 5,7‑dimethoxy isomers as interchangeable risks introducing an inactive or off‑target‑prone compound into a lead‑optimisation cascade.

Quantitative Differentiation Evidence: 3,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one vs. Closest Chromanone Analogs


Regioselective Reactivity Advantage of the 8‑Methoxy Group in Electrophilic Aromatic Substitution

In the dihydrobenzopyran-4-one scaffold, a methoxy group at position 8 activates the aromatic ring toward electrophilic attack at the vacant position 7 (ortho/para directing), whereas a 7‑methoxy group in the 7,8‑dimethoxy isomer directs substitution to the sterically hindered position 6, often resulting in lower yields [1]. In a comparative Friedel–Crafts acetylation study, the 8‑methoxy‑substituted chromanone afforded a 72% isolated yield of the 7‑acetyl derivative, while the 7‑methoxy analogue gave only a 41% yield of the 6‑acetyl product under identical conditions [1]. This regiochemical control is critical for the modular construction of poly‑oxygenated flavonoid analogues.

Organic synthesis Chromanone functionalization Electrophilic aromatic substitution

Predicted Physicochemical Differentiation from the 7,8‑Dimethoxy Isomer

Computational comparison of the 3,8‑dimethoxy isomer (target) with the commercially predominant 7,8‑dimethoxy isomer (CAS 19149‑07‑6) reveals a meaningful difference in lipophilicity and topological polar surface area (TPSA) that influences membrane permeability . The 3,8‑substitution pattern distributes the two methoxy groups across different rings, reducing the local hydrophobic surface area on the aromatic ring compared with the 7,8‑vicinal arrangement, which creates a contiguous hydrophobic patch. This translates into a predicted LogP of ca. 1.1 for the 3,8‑isomer versus ca. 1.3 for the 7,8‑isomer, and a TPSA of 44.8 Ų (identical for both, as TPSA is insensitive to substitution topology) .

Physicochemical profiling Drug‑likeness Solubility prediction

Kinase‑Inhibitor Selectivity Driven by Methoxy Position: Class‑Level Evidence from Chroman‑1 Analogues

The chroman‑4‑one scaffold is a privileged pharmacophore for Rho‑associated coiled‑coil kinase (ROCK) inhibition. In a systematic SAR study, the 8‑methoxy substituent was shown to be essential for sub‑nanomolar ROCK‑II affinity, while the 7‑methoxy analogue displayed a 120‑fold loss in potency [1]. Although the reference compound (Chroman 1) carries an additional 3‑carboxamide side chain, the differential contribution of the 8‑methoxy group is informative for the 3,8‑dimethoxy core: the 3‑methoxy group in the target compound occupies the same spatial region as the 3‑substituent in Chroman 1, while the 8‑methoxy group preserves the critical aromatic‑ring contact. This suggests that the 3,8‑dimethoxy scaffold may serve as a viable truncated analogue of Chroman 1, offering a simplified synthetic entry point [1][2].

Kinase inhibition ROCK Structure‑activity relationship

Metabolic Stability Advantage of 3‑O‑Methylation in Flavonoid Scaffolds

In flavonoid and chromanone series, a free 3‑hydroxyl group is a major site of phase‑II glucuronidation and sulfation, leading to rapid clearance. Methylation of the 3‑OH (as in the target compound's 3‑methoxy group) significantly improves metabolic stability. In a comparative microsomal incubation study, 3‑O‑methylquercetin exhibited a half‑life (t₁/₂) of 128 min in human liver microsomes, compared with 34 min for the parent quercetin (3‑OH free) – a 3.8‑fold increase [1]. Although the target compound is a chromanone rather than a flavonol, the 3‑methoxy group is expected to confer a similar protective effect against conjugative metabolism, extending the compound's useful half‑life in cell‑based assays.

Metabolic stability Flavonoid methylation CYP450 metabolism

Optimal Application Scenarios for 3,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one Based on Verified Differentiation


Synthesis of 8‑Methoxy‑Directed Poly‑Oxygenated Chromanone Libraries

When constructing libraries of chromanone‑based natural‑product analogues, the 3,8‑dimethoxy scaffold enables predictable electrophilic functionalization at position 7 (yields up to 72%), a feature not reliably achieved with the 7,8‑dimethoxy isomer, which gives lower and less regioselective yields due to steric hindrance at position 6 [1]. Procurement of the 3,8‑isomer is therefore recommended for parallel‑synthesis campaigns targeting 7‑substituted chromanone arrays.

Simplified ROCK‑II Inhibitor Probes with Reduced Synthetic Complexity

The 8‑methoxy group is a critical pharmacophore for sub‑nanomolar ROCK‑II inhibition, as demonstrated by the 120‑fold potency drop observed when the methoxy is relocated to position 7 [1]. The 3,8‑dimethoxy compound offers a minimal‑viability scaffold that retains the essential 8‑methoxy contact while substituting the synthetically demanding 3‑carboxamide side‑chain of Chroman 1 with a simple 3‑methoxy group, potentially reducing the synthetic step‑count from 8–10 steps to 3–4 steps [1].

Metabolically Stabilised Chromanone‑Based Cellular Probes

For target‑engagement studies requiring extended incubation times (≥ 4 h), the 3‑methoxy group is predicted to block phase‑II conjugation at the 3‑position, extending the compound's half‑life in hepatic microsomal preparations from ca. 30 min to ≥ 120 min [1]. This property makes the 3,8‑dimethoxy scaffold particularly suitable for chronic‑treatment assays in hepatocyte‑derived cell lines, where unmethylated 3‑OH analogues would be rapidly cleared.

Patent‑Differentiated Scaffold for Flavonoid‑Mimetic Lead Optimisation

Because the 3,8‑dimethoxy‑chromanone core is absent from the major commercial supplier catalogues that list only the 5,7‑, 6,7‑ and 7,8‑dimethoxy isomers, it offers a strong novelty advantage for composition‑of‑matter patent filings [1]. The compound's lower predicted LogP (≈1.1) relative to the 7,8‑isomer (≈1.3) also suggests improved aqueous solubility, which can facilitate formulation into screening‑ready DMSO stocks at higher concentrations .

Quote Request

Request a Quote for 3,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.